molecular formula C24H29FN4O2S B3403331 N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide CAS No. 1112412-38-0

N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide

Cat. No. B3403331
CAS RN: 1112412-38-0
M. Wt: 456.6
InChI Key: YLSRBIPNACBSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide, also known as DMP 777, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide 777 is not fully understood, but studies have suggested that it targets multiple signaling pathways involved in cancer and inflammation. This compound 777 has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound 777 has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound 777 has biochemical and physiological effects on cancer cells and immune cells. This compound 777 has been found to induce apoptosis and cell cycle arrest in cancer cells, while also inhibiting the production of pro-inflammatory cytokines in immune cells. This compound 777 has also been found to have anti-angiogenic effects, which could potentially inhibit the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide 777 in lab experiments is its potential therapeutic applications in various diseases, including cancer and inflammation. Another advantage is its ability to target multiple signaling pathways involved in these diseases. However, one limitation of using this compound 777 in lab experiments is its limited availability and high cost, which could restrict its use in certain studies.

Future Directions

For the research of N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide 777 include investigating its potential therapeutic applications and optimizing its synthesis method.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide 777 has been found to have potential therapeutic applications in various diseases, including cancer and inflammation. Studies have shown that this compound 777 inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound 777 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2S/c1-16(2)7-11-26-22(30)18-8-12-28(13-9-18)24-27-20-10-14-32-21(20)23(31)29(24)15-17-3-5-19(25)6-4-17/h3-6,10,14,16,18H,7-9,11-13,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSRBIPNACBSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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